Cas no 821808-29-1 (Anthracene, 9,9'-(5-methyl-1,3-phenylene)bis-)

Anthracene, 9,9'-(5-methyl-1,3-phenylene)bis- structure
821808-29-1 structure
Product name:Anthracene, 9,9'-(5-methyl-1,3-phenylene)bis-
CAS No:821808-29-1
MF:C35H24
MW:444.565069198608
CID:696104
PubChem ID:71419633

Anthracene, 9,9'-(5-methyl-1,3-phenylene)bis- Chemical and Physical Properties

Names and Identifiers

    • Anthracene, 9,9'-(5-methyl-1,3-phenylene)bis-
    • 9-(3-anthracen-9-yl-5-methylphenyl)anthracene
    • DTXSID40838869
    • 9,9'-(5-Methyl-1,3-phenylene)dianthracene
    • 821808-29-1
    • Inchi: InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3
    • InChI Key: OJEQPXCDRPPPQR-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75

Computed Properties

  • Exact Mass: 444.187800766g/mol
  • Monoisotopic Mass: 444.187800766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 2
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 10.5

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